1-[(4-Tert-butylphenyl)sulfonyl]piperazine
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Overview
Description
Mechanism of Action
Target of Action
The primary target of 1-[(4-Tert-butylphenyl)sulfonyl]piperazine is Corticosteroid 11-beta-dehydrogenase isozyme 1 . This enzyme plays a crucial role in the conversion of cortisol to the inactive metabolite cortisone, and the reverse reaction .
Mode of Action
It is known to interact with its target, corticosteroid 11-beta-dehydrogenase isozyme 1
Biochemical Pathways
Given its target, it may influence thecortisol metabolic pathway .
Result of Action
Given its target, it may influence the levels of cortisol and cortisone in the body .
Biochemical Analysis
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 1-[(4-Tert-butylphenyl)sulfonyl]piperazine can change over time. The compound’s stability and degradation are important factors to consider. Studies have shown that it remains stable under certain conditions but may degrade over time, affecting its long-term impact on cellular function . Long-term exposure to the compound in in vitro or in vivo studies may lead to cumulative effects on cellular processes.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, it may have minimal impact, while higher doses can lead to significant changes in cellular function and potentially toxic or adverse effects . Threshold effects are often observed, where a certain dosage is required to elicit a measurable response.
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and clearance from the body . These interactions can affect metabolic flux and the levels of metabolites, influencing the overall metabolic state of the organism.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical for its function. It may interact with specific transporters or binding proteins that facilitate its movement across cellular membranes . The compound’s localization and accumulation within certain tissues can impact its efficacy and potential side effects.
Subcellular Localization
The subcellular localization of this compound is essential for its activity and function. It may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . This localization can influence its interactions with other biomolecules and its overall impact on cellular processes.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[(4-Tert-butylphenyl)sulfonyl]piperazine typically involves the reaction of 4-tert-butylbenzenesulfonyl chloride with piperazine. The reaction is carried out in the presence of a base, such as triethylamine, in an organic solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or column chromatography .
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and reproducibility .
Chemical Reactions Analysis
Types of Reactions: 1-[(4-Tert-butylphenyl)sulfonyl]piperazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the piperazine ring, where nucleophiles replace hydrogen atoms.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like alkyl halides in the presence of a base.
Major Products Formed:
Oxidation: Sulfone derivatives.
Reduction: Secondary amines.
Substitution: N-alkylated piperazine derivatives.
Scientific Research Applications
1-[(4-Tert-butylphenyl)sulfonyl]piperazine is widely used in scientific research, including:
Chemistry: As a reagent in organic synthesis and as a building block for more complex molecules.
Biology: In the study of enzyme inhibition and protein interactions.
Industry: Used in the production of specialty chemicals and materials.
Comparison with Similar Compounds
- 1-[(4-Methylphenyl)sulfonyl]piperazine
- 1-[(4-Ethylphenyl)sulfonyl]piperazine
- 1-[(4-Isopropylphenyl)sulfonyl]piperazine
Comparison: 1-[(4-Tert-butylphenyl)sulfonyl]piperazine is unique due to the presence of the tert-butyl group, which imparts steric hindrance and influences the compound’s reactivity and binding affinity. This makes it distinct from other similar compounds that have different alkyl groups attached to the phenyl ring .
Properties
IUPAC Name |
1-(4-tert-butylphenyl)sulfonylpiperazine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22N2O2S/c1-14(2,3)12-4-6-13(7-5-12)19(17,18)16-10-8-15-9-11-16/h4-7,15H,8-11H2,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LXLOQRQQMQHVHF-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)S(=O)(=O)N2CCNCC2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22N2O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40387882 |
Source
|
Record name | 1-[(4-tert-butylphenyl)sulfonyl]piperazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40387882 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
282.40 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
379244-68-5 |
Source
|
Record name | 1-[(4-tert-butylphenyl)sulfonyl]piperazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40387882 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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